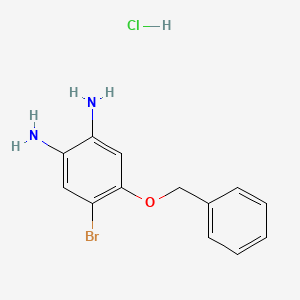

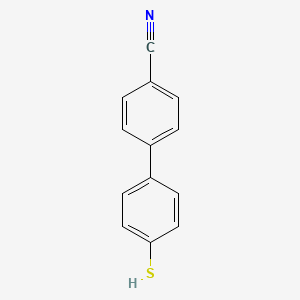

![molecular formula C11H19N3O3 B2681347 tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate CAS No. 1438241-19-0](/img/structure/B2681347.png)

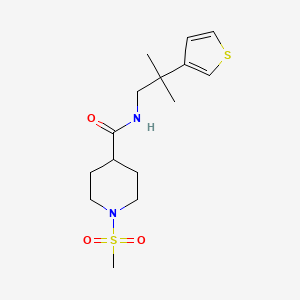

tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a useful research compound. Its molecular formula is C11H19N3O3 and its molecular weight is 241.291. The purity is usually 95%.

BenchChem offers high-quality tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

A study highlighted the use of tert-butylamine in palladium-catalyzed three-component reactions, involving propargyl carbonates, isocyanides, and alcohols or water. This methodology allows for the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the utility of tert-butylamine in facilitating multicomponent reactions by trapping in situ generated intermediates (Qiu, Wang, & Zhu, 2017).

Synthesis and Characterization

Another research effort synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and further derivatives. These compounds were characterized using various spectroscopic methods and X-ray crystallography, demonstrating the structural versatility and reactivity of tert-butyl-substituted compounds in the synthesis of complex organic molecules (Çolak et al., 2021).

Nucleophilic Substitutions and Radical Reactions

The reactivity of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions has been explored. These studies showcase the ability of tert-butyl-substituted compounds to undergo various transformations, including the generation of aryl radicals and the formation of azocarboxamides, underlining their significance in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Spiropiperidine Lactam Inhibitors

Research into the synthesis of acetyl-CoA carboxylase inhibitors utilized the N-2 tert-butyl pyrazolospirolactam core, derived from ethyl 3-amino-1H-pyrazole-4-carboxylate. This work illustrates the application of tert-butyl-substituted compounds in medicinal chemistry, particularly in the development of inhibitors with potential therapeutic uses (Huard et al., 2012).

Mécanisme D'action

Target of Action

Oxazole derivatives have been found to interact with a wide range of biological targets. The specific target would depend on the exact structure and functional groups present in the oxazole derivative .

Mode of Action

The mode of action of oxazole derivatives can vary widely, depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in cell growth, inflammation, metabolism, and many others .

Pharmacokinetics

The ADME properties of oxazole derivatives can vary widely, depending on their specific structure. Factors such as solubility, stability, and permeability can all affect their bioavailability .

Result of Action

The molecular and cellular effects of oxazole derivatives can include changes in protein activity, alterations in signal transduction pathways, and effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of oxazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEGZOIWPHWOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

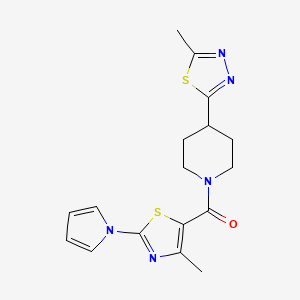

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

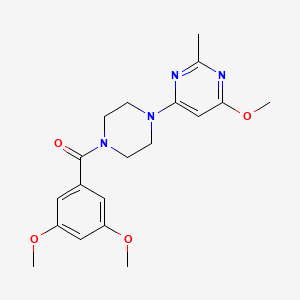

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

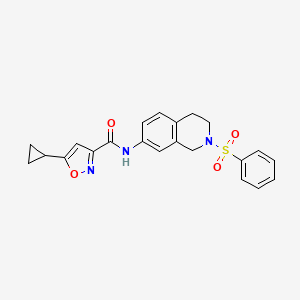

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)

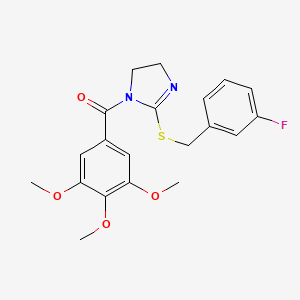

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)